1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure. This compound features a bicyclo[1.1.1]pentane core with a 2,4-dichlorophenyl group and an iodine atom attached to it. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings in drug design due to its ability to enhance solubility, membrane permeability, and metabolic stability .
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Synthesis of [1.1.1]propellane: This is a key intermediate in the preparation of bicyclo[1.1.1]pentane derivatives.
Addition of 2,4-dichlorophenyl group: The 2,4-dichlorophenyl group is introduced via a nucleophilic substitution reaction.
Introduction of iodine: The final step involves the iodination of the bicyclo[1.1.1]pentane core, typically using iodine or an iodine-containing reagent under suitable conditions.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Radical reactions: The bicyclo[1.1.1]pentane core can participate in radical reactions, often initiated by photoredox catalysis.
Common reagents used in these reactions include sodium arylsulfinates, α-trifluoromethyl alkenes, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core mimics the geometry of para-substituted benzene rings, allowing it to interact with specific receptors and enzymes. This interaction can modulate biological pathways, leading to the desired pharmacological effects .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-(4-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane: Similar structure but with a single chlorine atom.
1-(2,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane: Fluorine atoms instead of chlorine.
1-(2,4-Dichlorophenyl)-3-bromobicyclo[1.1.1]pentane: Bromine instead of iodine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2I/c12-7-1-2-8(9(13)3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHJSGJDYNVNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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